molecular formula C13H9F2NO4 B2788244 [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol CAS No. 338960-82-0

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Cat. No.: B2788244
CAS No.: 338960-82-0
M. Wt: 281.215
InChI Key: OKNVDKZDPWCLCT-UHFFFAOYSA-N
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Description

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is a chemical compound that features a phenyl ring substituted with difluorophenoxy and nitro groups, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol typically involves the nitration of a difluorophenoxy-substituted benzene derivative followed by reduction and subsequent functionalization to introduce the methanol group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes using microreactors to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol involves its interaction with specific molecular targets. The difluorophenoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The methanol moiety may also play a role in the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    [4-(2,4-Dichlorophenoxy)-3-nitrophenyl]methanol: Similar structure but with chlorine atoms instead of fluorine.

    [4-(2,4-Difluorophenoxy)-3-aminophenyl]methanol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of the difluorophenoxy group in [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol imparts unique electronic properties, making it distinct from its chlorinated analogs. The nitro group also provides specific reactivity that can be leveraged in various chemical transformations .

Properties

IUPAC Name

[4-(2,4-difluorophenoxy)-3-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c14-9-2-4-12(10(15)6-9)20-13-3-1-8(7-17)5-11(13)16(18)19/h1-6,17H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNVDKZDPWCLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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